tert-Butyl isothiocyanate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl isothiocyanate and related compounds involves several innovative approaches. One efficient synthesis route utilizes di-tert-butyl dicarbonate and catalysis by DMAP or DABCO, transforming alkyl and aryl amines into corresponding isothiocyanates via dithiocarbamates, highlighting the simplicity and effectiveness of this method due to the volatility of most byproducts (Munch et al., 2008).
Molecular Structure Analysis
The molecular structure of tert-Butyl isothiocyanate and its derivatives has been a subject of study to understand their reactivity and properties better. For instance, the crystal structure analyses have provided insights into the molecular configurations and the spatial arrangement of atoms within these compounds, which are crucial for predicting their reactivity and interaction with other molecules.
Chemical Reactions and Properties
tert-Butyl isothiocyanate undergoes various chemical reactions, indicating its versatility. It serves as a key intermediate in multicomponent reactions leading to the formation of complex structures like imidazo[1,2-a]quinolines and imidazo[2,1-a]isoquinolines, showcasing its role in facilitating C-N bond formations through sequential reactions (Sau et al., 2018).
Scientific Research Applications
Synthesis of Isothiocyanates : A study by Munch et al. (2008) describes a method for converting alkyl and aryl amines into isothiocyanates using di-tert-butyl dicarbonate, with most byproducts being volatile and allowing for simple evaporation in the work-up process (Munch et al., 2008).
Surface Studies : Loscutoff et al. (2010) investigated the adsorption of tert-butyl isothiocyanate on the Ge(100) - 2 × 1 surface, revealing multiple surface products and adsorption through an S-dative bonded state (Loscutoff et al., 2010).
Small Molecule Fixation : Theuergarten et al. (2012) utilized tert-butyl isothiocyanate in the fixation of carbon dioxide and related small molecules, forming zwitterionic, bicyclic boraheterocycles (Theuergarten et al., 2012).
Cancer Research : Wattenberg (1981) found that tert-butyl isothiocyanate exerted an inhibitory effect on carcinogen-induced neoplasia in Sprague-Dawley rats, highlighting its potential in cancer prevention (Wattenberg, 1981).
Pharmacological Studies : De Costa et al. (1991) synthesized isothiocyanate derivatives of tert-butylbicycloorthobenzoate for use as affinity ligands in studying GABA-gated chloride channels (De Costa et al., 1991).
Environmental Toxicology : Schultz et al. (2007) studied the aquatic toxicity and abiotic thiol reactivity of aliphatic isothiocyanates, including tert-butyl isothiocyanate, providing insights into its environmental impact (Schultz et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-isothiocyanato-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-5(2,3)6-4-7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWFRTVIIMTOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060441 | |
Record name | 2-Isothiocyanato-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl isothiocyanate | |
CAS RN |
590-42-1 | |
Record name | tert-Butyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2-isothiocyanato-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-isothiocyanato-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Isothiocyanato-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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